molecular formula C16H16N2O4 B14882350 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B14882350
M. Wt: 300.31 g/mol
InChI Key: JZWSUWNGPYUHJT-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core structure substituted with a 3,4,5-trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the coupling of a 3,4,5-trimethoxyphenyl boronic acid with a suitable pyrrolo[2,3-b]pyridine precursor using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase . This disruption of microtubule dynamics is a key factor in its anticancer activity.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C16H16N2O4/c1-20-13-6-9(7-14(21-2)15(13)22-3)11-8-10-12(19)4-5-17-16(10)18-11/h4-8H,1-3H3,(H2,17,18,19)

InChI Key

JZWSUWNGPYUHJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(N2)NC=CC3=O

Origin of Product

United States

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